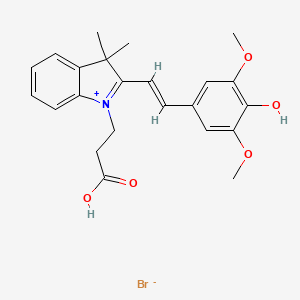
Insa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid, commonly referred to as Insa, is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and photodiodes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid involves the diazotization of 1H-indole-3-amine followed by coupling with naphthalene-2-sulfonic acid. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction of the azo group (N=N) leads to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and photodiodes due to its unique optical properties.
作用机制
The mechanism of action of 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, p38 mitogen-activated protein kinase (MAPK) pathway, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway
相似化合物的比较
8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in the staining of lipids
Uniqueness
What sets 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid apart is its unique combination of indole and naphthalene moieties, which confer distinct optical and electronic properties, making it particularly useful in photodiode applications .
属性
分子式 |
C23H26BrNO5 |
|---|---|
分子量 |
476.4 g/mol |
IUPAC 名称 |
3-[2-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propanoic acid;bromide |
InChI |
InChI=1S/C23H25NO5.BrH/c1-23(2)16-7-5-6-8-17(16)24(12-11-21(25)26)20(23)10-9-15-13-18(28-3)22(27)19(14-15)29-4;/h5-10,13-14H,11-12H2,1-4H3,(H,25,26);1H |
InChI 键 |
RJZXEXUYZYEFMA-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C(C(=C3)OC)O)OC)CCC(=O)O)C.[Br-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)OC)O)OC)CCC(=O)O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


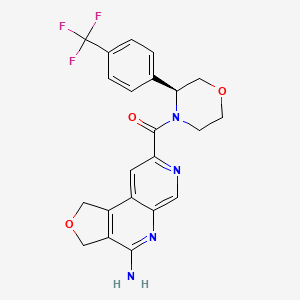
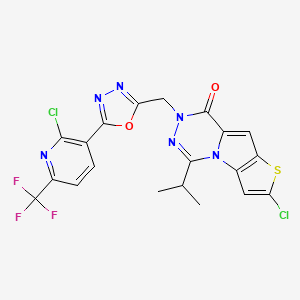
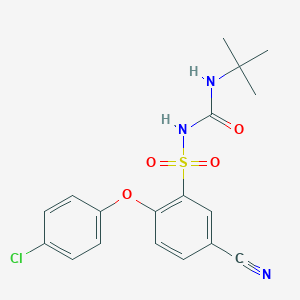

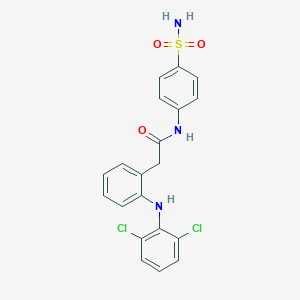
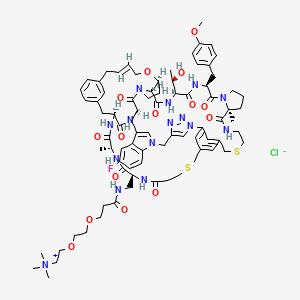
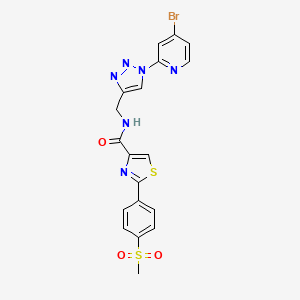

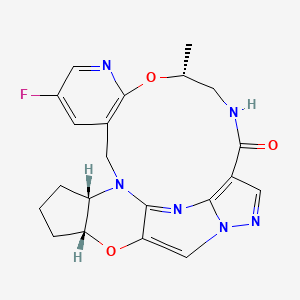
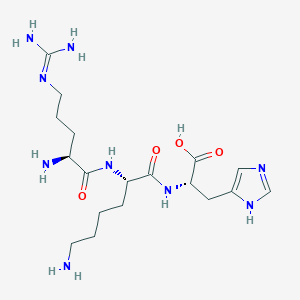
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
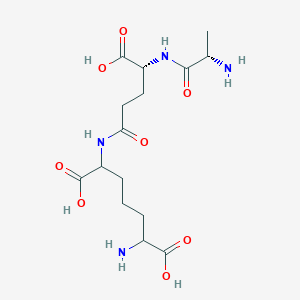
![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)

